molecular formula C11H15Cl2NO3S2 B2455993 2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide CAS No. 2309586-86-3

2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide

Cat. No.: B2455993
CAS No.: 2309586-86-3
M. Wt: 344.27
InChI Key: ZZENWLHRWUXJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms, a hydroxy group, and a methylsulfanylbutyl group attached to a benzenesulfonamide core.

Preparation Methods

The synthesis of 2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of a suitable benzene derivative. The hydroxy and methylsulfanylbutyl groups are then introduced through subsequent reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the sulfonamide group.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanylbutyl groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can be compared with other similar compounds, such as:

    2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)benzenesulfonamide: This compound has a similar structure but lacks the methylsulfanylbutyl group.

    2,5-Dichloro-N-(4-methoxybenzyl)benzenesulfonamide: This compound contains a methoxybenzyl group instead of the hydroxy and methylsulfanylbutyl groups.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,5-dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S2/c1-18-5-4-9(15)7-14-19(16,17)11-6-8(12)2-3-10(11)13/h2-3,6,9,14-15H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZENWLHRWUXJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.